

Supercritical CO2 Extraction of Torularhodin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin, a xanthophyll carotenoid synthesized by red yeasts of the Rhodotorula and Sporobolomyces genera, is gaining significant interest for its potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its unique chemical structure, featuring a terminal carboxylic group, contributes to its notable antioxidant capacity, potentially surpassing that of β -carotene.[1][3] Traditional solvent-based extraction methods for **Torularhodin** often utilize toxic solvents, which can contaminate the final product and are environmentally detrimental. Supercritical CO2 (SC-CO2) extraction offers a green and efficient alternative, enabling the selective isolation of high-purity **Torularhodin**.[2] [4]

These application notes provide a detailed protocol for the selective extraction of **Torularhodin** from red yeast biomass using a two-step SC-CO2 process. The initial step removes apolar carotenoids, followed by a second step using a co-solvent to extract the more polar **Torularhodin**.[1]

Data Presentation

Table 1: Supercritical CO2 Extraction Parameters for Selective Torularhodin Isolation



Parameter	Step 1: Apolar Carotenoid Step 2: Torularhodin Extraction Extraction		
Supercritical Fluid	Carbon Dioxide (CO2)	Carbon Dioxide (CO2)	
Co-solvent	None	Ethanol	
Temperature	40°C - 60°C	40°C - 60°C	
Pressure	300 bar - 500 bar	300 bar - 500 bar	
CO2 Flow Rate	6 L/min	6 L/min	

Table 2: Influence of Extraction Conditions on

Torularhodin Purity

Temperature (°C)	Pressure (bar) Torularhodin Purity (% of total carotenoids)	
40	300	97.9 ± 0.88[1][4]
40	500	> 95.2[1]
60	300	> 95.2[1]
60	500	> 95.2[1]

Note: The highest purity of **Torularhodin** was achieved at 40°C and 300 bar in the second step of the extraction process.[1][4]

Table 3: Comparison of Supercritical CO2 Extraction and Conventional Solvent Extraction for Total Carotenoids



Extraction Method	Total Carotenoid Yield (µg/g dry weight)	Major Carotenoid Extracted	Notes
Supercritical CO2	332.09 ± 27.32	Torularhodin[5]	Preserves the integrity of carotenoids.[6]
Conventional (Acetone)	19.9 ± 2.74[6]	β-carotene[6][5]	Saponification step can degrade Torularhodin.[6][5]

Experimental Protocols Biomass Preparation and Cell Lysis

Effective extraction of intracellular carotenoids like **Torularhodin** necessitates a cell disruption step prior to SC-CO2 extraction.[1]

Materials:

- Red yeast biomass (e.g., Rhodotorula sp.)
- Glass beads (0.1 M)
- Sodium bicarbonate solution (0.1 M NaHCO3)
- Lyophilizer

Protocol:

- Harvest the yeast cells from the culture medium via centrifugation.
- · Wash the cell pellet with distilled water.
- Resuspend the biomass in 0.1 M NaHCO3 solution.
- Add glass beads to the cell suspension.
- Disrupt the cell walls using a mechanical method, such as vortexing or a bead beater.



Lyophilize (freeze-dry) the lysed biomass to remove water content.[7]

Two-Step Supercritical CO2 Extraction of Torularhodin

This protocol is based on the selective extraction method developed for isolating high-purity **Torularhodin**.[1][2][4]

Equipment:

- Supercritical fluid extraction (SFE) system
- High-pressure CO2 pump
- Co-solvent pump
- Extraction vessel
- Back-pressure regulator
- · Collection vessel

Protocol:

Step 1: Extraction of Apolar Carotenoids

- Load the dried, lysed yeast biomass into the extraction vessel.
- Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).
- Heat the extraction vessel to the set temperature (e.g., 40°C).
- Initiate the flow of supercritical CO2 through the vessel at a constant rate (e.g., 6 L/min).[1]
- Collect the extract, which will primarily contain apolar carotenoids like β-carotene, γcarotene, and torulene, in the collection vessel.[1] This fraction will be orange in color.[1][4]
- Continue the extraction until the extract runs clear, indicating that the majority of the apolar carotenoids have been removed.



Step 2: Selective Extraction of Torularhodin

- Following Step 1, maintain the temperature and pressure (e.g., 40°C and 300 bar).
- Introduce ethanol as a co-solvent into the supercritical CO2 stream.
- Continue the extraction with the CO2-ethanol mixture.
- Collect the red-colored extract, which is highly enriched in **Torularhodin**, in a separate collection vessel.[1][4]
- Continue the extraction until the extract becomes colorless.

Quantification of Torularhodin

The purity and concentration of **Torularhodin** in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

Materials:

- HPLC system with a suitable column (e.g., C18)
- UV/Vis detector
- Torularhodin standard
- · Appropriate mobile phase solvents

Protocol:

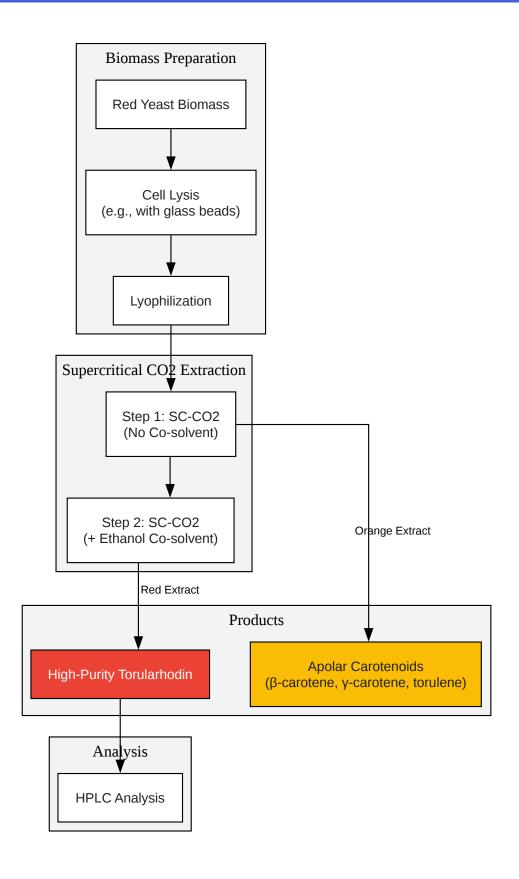
- Dissolve a known amount of the dried extract from Step 2 in a suitable solvent.
- Filter the sample through a 0.22 μm syringe filter.
- Inject the sample into the HPLC system.
- Monitor the elution profile at the maximum absorption wavelength of Torularhodin (approximately 498 nm).[1]



- Identify the **Torularhodin** peak by comparing the retention time with that of the standard.
- Quantify the amount of **Torularhodin** by comparing the peak area with a standard curve generated from known concentrations of the **Torularhodin** standard.

Visualizations Experimental Workflow for Supercritical CO2 Extraction of Torularhodin



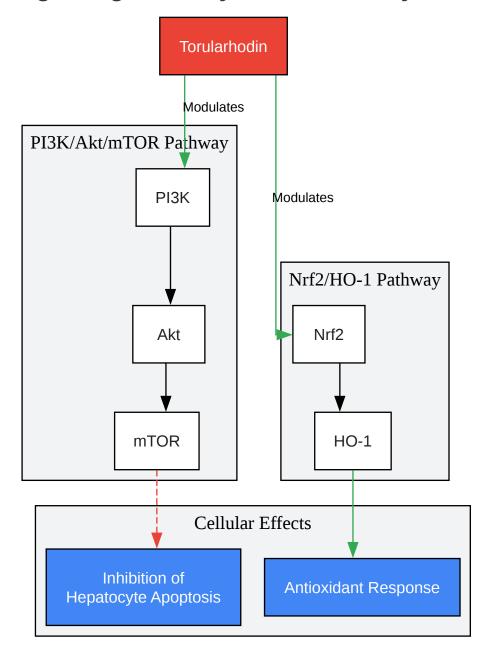


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Caption: Workflow for selective **Torularhodin** extraction.



Putative Signaling Pathways Modulated by Torularhodin



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